Dexindoprofen
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Overview
Description
Dexindoprofen, also known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID). It is the active dextrorotatory enantiomer of ibuprofen, which means it is one of the two mirror-image forms of ibuprofen. This compound is used to treat pain and inflammation and is considered to be more pharmacologically active and tolerable than racemic ibuprofen due to the higher concentration of the active S enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexindoprofen can be synthesized from racemic ibuprofen through a process called chiral resolution. This involves separating the two enantiomers of ibuprofen and isolating the active S enantiomer. One common method for chiral resolution is differential crystallization, where the racemic mixture is crystallized under specific conditions to separate the enantiomers .
Industrial Production Methods
In industrial settings, this compound is produced by first synthesizing racemic ibuprofen and then using chiral resolution techniques to isolate the S enantiomer. The process involves several steps, including crystallization, filtration, and purification, to ensure the final product is of high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dexindoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Dexindoprofen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating pain and inflammation.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dexindoprofen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Racemic mixture containing both R and S enantiomers.
Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a longer duration of action compared to dexindoprofen.
Uniqueness
This compound is unique in that it is the active enantiomer of ibuprofen, providing more targeted and effective pain relief with potentially fewer side effects. Its chiral purity allows for better pharmacological activity and tolerability compared to racemic ibuprofen .
Properties
CAS No. |
53086-13-8 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
RJMIEHBSYVWVIN-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
53086-13-8 | |
Synonyms |
Dexindoprofen Indoprofen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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